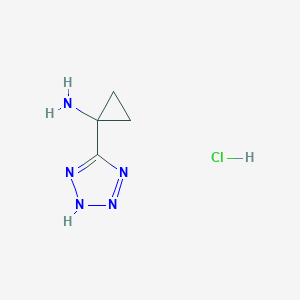

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride

Description

Chemical Structure and Properties

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a bicyclic organic compound featuring a cyclopropane ring fused to a tetrazole heterocycle, with an amine group protonated as a hydrochloride salt. Its molecular formula is C₄H₈N₅·HCl (molecular weight: 161.61 g/mol) . The compound is cataloged under multiple CAS numbers, including 1780258-07-2 and 2138076-54-5, with a purity of ≥95% in commercial supplies .

Synthesis and Applications

The tetrazole moiety is commonly synthesized via Ugi-Azide four-component reactions, which are efficient for generating nitrogen-rich heterocycles . The cyclopropane ring introduces steric rigidity, making the compound valuable in medicinal chemistry for optimizing ligand-receptor interactions. It is marketed as a building block for drug discovery, with prices ranging from €728/50 mg to €2,047/500 mg, reflecting its specialized use .

Propriétés

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXLLSBNUBHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NNN=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity. It can serve as a building block for the synthesis of various drugs.

Biology: In biological research, it can be used as a probe to study biological systems and pathways.

Industry: The compound finds applications in the chemical industry for the synthesis of other chemicals and materials.

Mécanisme D'action

The mechanism by which 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors in biological systems, leading to various physiological responses.

Comparaison Avec Des Composés Similaires

Tetrazole vs. Oxadiazole Derivatives

- Bioisosteric Properties: Tetrazoles (as in the target compound) are often used as carboxylic acid bioisosteres due to their similar pKa and hydrogen-bonding capacity.

- Rigidity : The cyclopropane ring in the target compound enhances conformational rigidity compared to linear analogues like 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride, which may improve binding specificity in drug design .

Substituent Effects

- The cyclopropylmethyl group in [1-(cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride increases lipophilicity (clogP ≈ 1.2 vs. 0.5 for the target compound), likely enhancing membrane permeability .

- Discontinued oxadiazole derivatives (e.g., CAS 2361635-19-8) highlight market trends favoring tetrazoles for their synthetic accessibility and stability .

Pharmacological and Industrial Relevance

- The target compound’s high cost reflects its niche application in fragment-based drug discovery, particularly for kinase and GPCR targets .

- Simpler analogues like (1H-tetrazol-5-yl)methanamine hydrochloride are more commonly used in peptide mimetics due to their lower molecular weight and ease of functionalization .

Research Findings and Challenges

- Synthetic Challenges : Cyclopropane ring formation requires precise conditions (e.g., Simmons-Smith reactions), whereas tetrazole synthesis is more straightforward via azide-cyanide cycloadditions .

- Stability Issues : Hydrochloride salts of tetrazoles are hygroscopic, necessitating anhydrous storage, whereas oxadiazoles are less moisture-sensitive .

- Regulatory Gaps : Safety data sheets (SDS) for many analogues, such as 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride, remain unpublished, complicating industrial scaling .

Activité Biologique

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- IUPAC Name : 1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride

- Molecular Formula : C₄H₇N₅·HCl

- CAS Number : 787545-18-0

- Purity : ≥95%

The compound's structure includes a cyclopropane ring and a tetrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is primarily investigated in the context of its potential as a therapeutic agent. While specific literature on this compound is limited, several studies on related tetrazole derivatives suggest promising pharmacological properties.

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit antimicrobial properties. For instance, studies indicate that compounds featuring the tetrazole ring can inhibit bacterial growth and show activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Research into similar compounds has revealed that tetrazole derivatives may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of the cyclopropane structure may enhance the bioactivity by improving the compound's ability to penetrate cellular membranes.

Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A study focused on synthesizing various tetrazole derivatives demonstrated that modifications to the tetrazole structure could significantly affect biological activity. Compounds with enhanced lipophilicity showed improved anticancer activity in vitro against several cancer cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| A | 10 | MCF-7 |

| B | 5 | HeLa |

| C | 20 | A549 |

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of tetrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

| Compound | Inhibition Zone (mm) | Control |

|---|---|---|

| D | 15 | 10 |

| E | 20 | 12 |

The proposed mechanisms for the biological activity of tetrazole-containing compounds include:

- Inhibition of Enzymatic Activity : Many tetrazoles act as enzyme inhibitors, disrupting critical metabolic pathways.

- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.